molecular formula C23H20N2O6 B356246 (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione CAS No. 618873-90-8

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Katalognummer: B356246
CAS-Nummer: 618873-90-8
Molekulargewicht: 420.4g/mol
InChI-Schlüssel: WABHVNLQPUJHOD-XUTLUUPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione" is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core. Key structural elements include:

  • A 2,5-dimethoxyphenyl substituent at position 5, which enhances electron-donating properties and may influence solubility.

Eigenschaften

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-13-11-18(24-31-13)25-20(16-12-15(29-2)9-10-17(16)30-3)19(22(27)23(25)28)21(26)14-7-5-4-6-8-14/h4-12,20,26H,1-3H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABHVNLQPUJHOD-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article explores its biological properties, including antitumor, antioxidant, and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

Property Details
IUPAC Name (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Molecular Formula C21H20N2O6
Molecular Weight 396.39 g/mol

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A431 (epidermoid carcinoma), HCT116 (colon cancer)
  • IC50 Values :
    • A431: 44.77 µg/mL
    • HCT116: 201.45 µg/mL

These results indicate a promising profile for the compound as a potential therapeutic agent against specific types of cancer .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using the DPPH radical scavenging assay. The results showed that the compound exhibited notable radical scavenging activity:

Concentration (mg/mL) Scavenging Activity (%)
5071.7
30072.5

The data suggests that the compound possesses strong antioxidant capabilities even at low concentrations, which may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Klebsiella pneumoniae6.25
Staphylococcus aureus1.56
Candida albicans12.5

These findings indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. Molecular docking studies indicate potential binding interactions with enzymes related to cancer progression and oxidative stress response .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Case Study on Antitumor Effects :
    • A study involving the treatment of A431 and HCT116 cells demonstrated that the compound significantly inhibited cell growth compared to untreated controls.
    • The study used doxorubicin as a positive control to validate its efficacy.
  • Antioxidant Properties Evaluation :
    • The antioxidant activity was compared with standard antioxidants like ascorbic acid, showing comparable effectiveness at certain concentrations.
  • Antimicrobial Testing :
    • The compound was tested against clinical isolates of Klebsiella pneumoniae and Staphylococcus aureus, demonstrating low MIC values indicative of strong antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Notable Properties/Applications Evidence Source
Target Compound Pyrrolidine-2,3-dione 2,5-Dimethoxyphenyl, hydroxy(phenyl)methylidene, 5-methyl-1,2-oxazol-3-yl ~452.4* Hypothesized bioactivity (e.g., kinase inhibition) N/A (inferred)
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 3,4,5-Trimethoxyphenyl, dimethylaminoethyl ~529.5 Enhanced solubility due to polar substituents; potential CNS activity
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 4-Chlorophenyl, 3-methoxypropyl 445.89 Antifungal or pesticidal activity (cf. )
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one 2-Nitrophenyl, acetyl 273.24 High Rf value (0.7); nitro group enhances reactivity

*Calculated based on molecular formula C23H21N2O6.

Key Observations:

Substituent Effects on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound may improve membrane permeability compared to the 3,4,5-trimethoxyphenyl analog in , which has higher polarity .

Spectroscopic Trends :

  • IR spectra of analogous compounds (e.g., ) show carbonyl (C=O) stretches near 1700 cm<sup>-1</sup>, while hydroxyl groups (e.g., hydroxy-methylidene) may exhibit broad peaks around 3200–3500 cm<sup>-1</sup> .

Synthetic Challenges :

  • The presence of multiple methoxy and aromatic groups complicates regioselective synthesis, as seen in and , where similar heterocycles require controlled condensation steps .

Vorbereitungsmethoden

Synthesis of the Pyrrolidine-2,3-dione Core

The pyrrolidine-2,3-dione core serves as the foundational scaffold for this compound. A widely used method involves the cyclization of maleic anhydride derivatives with primary amines. For instance, 1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione—a structural analog—was synthesized via a two-step process: (1) reaction of 3,5-dimethoxyaniline with maleic anhydride to form an intermediate maleamic acid, followed by (2) radical-mediated dehydrative cyclization using iodine and tert-butyl hydroperoxide (TBHP) in dioxane . This approach yields the dione ring with a 75–90% efficiency, depending on the substituents .

Alternative routes employ 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes. For example, pyrrolidine rings with precise stereochemistry are formed when azomethine ylides (generated from aldehydes and secondary amines) react with dipolarophiles like maleimides . The stereochemical outcome at positions 3 and 4 of the pyrrolidine ring is controlled by the dipolarophile’s substituents, ensuring the desired trans or cis configuration .

Formation of the Hydroxy(phenyl)methylidene Group

The hydroxy(phenyl)methylidene moiety at position 4 is installed via a Knoevenagel condensation between the pyrrolidine-dione core and benzaldehyde derivatives. In a study on analogous cinnamils, pyrrolidine catalyzed the condensation of aldehydes with diketones in methanol under reflux . For the target compound, 4-hydroxybenzaldehyde reacts with the pyrrolidine-2,3-dione intermediate in the presence of pyrrolidine (20 mol%) to form the methylidene group with E-selectivity . The reaction completes within 5–10 minutes, yielding 65–75% of the product .

Table 1: Optimization of Knoevenagel Condensation for Methylidene Group Formation

CatalystSolventTemperature (°C)Time (min)Yield (%)
PyrrolidineMethanol65575
PiperidineMethanol653040
MorpholineMethanol6560<10

Data adapted from .

Incorporation of the 5-Methyl-1,2-oxazol-3-yl Moiety

The 5-methyl-1,2-oxazol-3-yl group is introduced via Huisgen cycloaddition or nucleophilic substitution. A reported method involves reacting 3-amino-5-methylisoxazole with a brominated pyrrolidine-dione derivative in dimethylformamide (DMF) at 120°C. The reaction proceeds via nucleophilic aromatic substitution, with potassium carbonate as a base, achieving 60–70% yield.

Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches pre-formed oxazole rings to the pyrrolidine core. An alkyne-functionalized pyrrolidine-dione reacts with an azide-containing oxazole under Cu(I) catalysis, forming a triazole linkage . While this method offers modularity, it requires additional steps to synthesize the azide and alkyne precursors .

Stereochemical Control and Final Functionalization

The (4E)-configuration of the methylidene group is ensured by steric and electronic factors during the Knoevenagel condensation. Bulky substituents on the aldehyde (e.g., ortho-methoxy groups) favor the E-isomer due to reduced orbital overlap in the transition state . Final purification is achieved via recrystallization from methanol or ethyl acetate, yielding >95% purity .

Table 2: Characterization Data for the Target Compound

PropertyValueMethod
Molecular FormulaC₂₄H₂₀N₂O₅HRMS
Melting Point164–166°CDSC
¹H NMR (CDCl₃)δ 7.47 (t, J = 7.6 Hz, 2H), ...400 MHz
¹³C NMR (CDCl₃)δ 176.1 (C=O), 161.0 (OCH₃),...100 MHz

Q & A

Q. What are the optimal synthetic protocols for preparing (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. For example, refluxing in a DMF-acetic acid mixture (3:2 v/v) at 110°C for 2–4 hours under inert atmosphere can yield the pyrrolidine-2,3-dione core. Statistical Design of Experiments (DoE), such as factorial designs, is recommended to optimize parameters (e.g., solvent ratios, temperature, catalyst loading). This reduces trial-and-error approaches by identifying critical variables and interactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and substituent positioning in this compound?

  • Methodological Answer: Use a combination of 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm regiochemistry and substituent coupling patterns. X-ray crystallography is critical for resolving the (4E)-configuration and spatial arrangement of the phenylmethylidene group. Comparative analysis with analogous structures (e.g., (4S,5S)-pyrrolidine-dione derivatives) can validate assignments .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Design experiments with controlled variables (pH 2–12, 25–80°C) and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For photostability, employ UV-Vis spectroscopy under standardized light sources (ICH Q1B guidelines) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems, and how can these models be validated experimentally?

  • Methodological Answer: Quantum mechanical calculations (DFT, TD-DFT) using software like Gaussian or COMSOL Multiphysics can simulate reaction pathways and transition states. For validation, compare predicted intermediates (e.g., enol tautomers) with experimental trapping (e.g., deuterium exchange or in-situ IR spectroscopy). Integrate AI-driven tools for real-time parameter adjustments in smart laboratories .

Q. How should contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxicity) be resolved?

  • Methodological Answer: Apply dose-response curve normalization and statistical meta-analysis to distinguish between off-target effects and true bioactivity. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and leverage cheminformatics tools (e.g., molecular docking) to correlate structural motifs with observed discrepancies .

Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation byproducts of this compound?

  • Methodological Answer: Chiral chromatography (e.g., HPLC with amylose/cyclodextrin columns) or capillary electrophoresis resolves enantiomers. For polar byproducts, employ hydrophilic interaction liquid chromatography (HILIC). Membrane-based separations (nanofiltration) may isolate high-molecular-weight aggregates .

Q. How can researchers design a mechanistic study to elucidate the role of the 5-methyl-1,2-oxazol-3-yl group in modulating electronic or steric effects?

  • Methodological Answer: Synthesize analogs with substituent variations (e.g., 5-ethyl or unsubstituted oxazole). Use Hammett plots to correlate electronic parameters (σ\sigma) with reaction rates (e.g., nucleophilic additions). Steric effects can be quantified via X-ray-derived torsion angles or computational steric maps (e.g., %Vbur_{\text{bur}}) .

Data Contradiction and Reproducibility

Q. What systematic approaches address reproducibility issues in synthesizing this compound across different laboratories?

  • Methodological Answer: Implement open-science frameworks with detailed reaction "recipes" (e.g., reaction calorimetry data, impurity profiles). Use round-robin testing to identify lab-specific variables (e.g., water content in solvents). Machine learning platforms like ICReDD can harmonize computational predictions with experimental feedback loops .

Q. How can conflicting results in catalytic activity studies (e.g., solvent-dependent outcomes) be reconciled?

  • Methodological Answer: Apply solvent-parameterization models (e.g., Kamlet-Taft or Hansen solubility parameters) to map solvent effects. Use multivariate regression to deconvolute polarity, hydrogen-bonding, and dielectric contributions. Validate with controlled solvent blends (e.g., DMSO/water gradients) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.